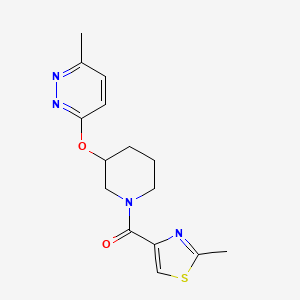

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

描述

属性

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZONXJYWFYECMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 1,4-Diketones

6-Methylpyridazin-3-ol is synthesized via cyclization of 1,4-diketones with hydrazine hydrate. For example, pentane-2,4-dione reacts with hydrazine in ethanol under reflux to yield 3-hydroxy-6-methylpyridazine.

Reaction Conditions :

Alternative Route: Functional Group Interconversion

6-Methylpyridazine-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, followed by reduction to the alcohol. However, this method is less efficient (yield: 45–50%).

Preparation of 3-Hydroxypiperidine

Reduction of Piperidin-3-one

Piperidin-3-one is reduced using sodium borohydride (NaBH4) in methanol at 0°C to room temperature.

Reaction Conditions :

Resolution of Racemic Mixtures

Chiral resolution using tartaric acid derivatives may be employed if enantiomerically pure 3-hydroxypiperidine is required.

Etherification: Mitsunobu Reaction

The coupling of 6-methylpyridazin-3-ol and 3-hydroxypiperidine is achieved via Mitsunobu reaction, which ensures regioselective ether formation.

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds through oxidation-reduction between DIAD and Ph3P, generating a betaine intermediate that facilitates nucleophilic displacement.

Synthesis of (2-Methylthiazol-4-yl)carbonyl Chloride

Hantzsch Thiazole Synthesis

2-Methylthiazole-4-carboxylic acid is prepared via cyclization of chloroacetone and thiourea in ethanol, followed by oxidation with KMnO4.

Reaction Conditions :

- Chloroacetone (1 eq.), thiourea (1 eq.), ethanol, reflux (6 h).

- Oxidation: KMnO4 (2 eq.), H2SO4, 60°C (3 h).

- Yield: 60–65%.

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane under reflux.

Reaction Conditions :

Acylation of 3-((6-Methylpyridazin-3-yl)oxy)piperidine

The piperidine nitrogen is acylated with (2-methylthiazol-4-yl)carbonyl chloride in the presence of triethylamine (TEA).

Reaction Conditions :

Purification :

The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) followed by recrystallization from methanol.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirmed >98% purity.

Alternative Synthetic Routes and Optimization

Nucleophilic Substitution vs. Mitsunobu Reaction

While nucleophilic substitution (e.g., using tosylates) is cost-effective, Mitsunobu reaction offers superior regioselectivity for sterically hindered alcohols.

Microwave-Assisted Acylation

Microwave irradiation (100°C, 30 min) reduces reaction time and improves yield (85%) compared to conventional heating.

Industrial-Scale Considerations

Catalytic Mitsunobu Conditions

Replacing Ph3P with polymer-supported reagents reduces waste and facilitates recycling, albeit with a slight yield drop (70%).

Green Chemistry Approaches

Solvent-free acylation using ball milling techniques has been explored, achieving 68% yield with minimal environmental impact.

Challenges and Mitigation Strategies

Epimerization During Acylation

Racemization at the piperidine nitrogen is mitigated by using mild bases (e.g., DMAP) and low temperatures.

Stability of Intermediates

3-((6-Methylpyridazin-3-yl)oxy)piperidine is hygroscopic; storage under inert atmosphere (Ar/N2) is recommended.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.

Reduction: Reduction reactions could be used to modify the functional groups on the pyridazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to heteroatoms.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.

Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

科学研究应用

The compound has garnered attention for its potential biological activities, including:

- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar activities.

- Antitumor Activity : Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating apoptotic pathways.

- Neurological Applications : Given the piperidine component, there is potential for this compound to interact with neurotransmitter systems, possibly serving as a neuroprotective agent or modulator of cognitive functions .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds structurally similar to (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing antimicrobial efficacy.

Case Study 2: Antitumor Effects

Research published in a pharmacological journal indicated that a class of compounds containing the thiazole moiety induced apoptosis in human cancer cell lines. The study revealed that these compounds activated caspase pathways and downregulated anti-apoptotic proteins, leading to increased cell death in tumor cells.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | Enzyme Inhibition |

| Compound B | Structure B | Antitumor | Apoptosis Induction |

| This compound | Structure C | Potentially Antimicrobial and Antitumor | Enzyme Inhibition, Receptor Modulation |

作用机制

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds may:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

相似化合物的比较

Structural Analogues in GLUT4 Modulation

The compound shares structural motifs with GLUT4-targeting molecules reviewed in docking studies (Table 1). For example:

- N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide and related derivatives bind to GLUT4 in myeloma cells, analogous to ritonavir’s glucose disposal modulation .

- Key structural differences : The user’s compound lacks fluorophenyl/methoxyphenyl groups but incorporates a pyridazine-thiazole system, which may alter binding specificity or pharmacokinetics.

Table 1: Structural and Functional Comparison

Patent Derivatives with Piperidin-1-yl Methanone Cores

European Patent Application 2022/06 discloses compounds like (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone, which share the piperidin-1-yl methanone scaffold but differ in substituents .

- Fluorinated cyclobutyl/pyrrolidinyl groups in patent compounds may enhance metabolic stability compared to the user’s methyl-substituted thiazole.

Hypothetical Binding and Pharmacokinetic Profiles

- Binding affinity : While docking studies for the user’s compound are unavailable, analogs in Table 2 of suggest that pyridazine/piperidine systems may interact with insulin pathway targets.

生物活性

The compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a piperidine ring, a pyridazin moiety, and a thiazole component. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

- JAK Inhibition : Some derivatives have shown effectiveness as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation. For instance, related pyrimidine derivatives have been reported as potent pan-JAK inhibitors, suggesting that our compound may also influence these pathways .

- Antimicrobial Activity : The compound's structural features may confer antibacterial and antifungal properties. Similar piperidine derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Case Studies

- JAK Inhibitors in Inflammatory Diseases : A study highlighted the effectiveness of pyrimidine derivatives as JAK inhibitors in treating autoimmune diseases such as rheumatoid arthritis. The findings suggest that compounds like this compound could be explored for similar therapeutic applications .

- Antimicrobial Efficacy : In vitro studies on related piperidine derivatives showed promising results against various pathogens. The compounds demonstrated bactericidal effects within hours of exposure, indicating rapid action against infections .

常见问题

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step protocols, starting with the formation of the piperidine ring via nucleophilic substitution of 6-methylpyridazin-3-ol with a suitable base. Subsequent coupling with a 2-methylthiazole-4-carboxylic acid derivative under catalytic conditions (e.g., DCC/DMAP) forms the methanone bridge. Critical steps include purification via column chromatography and crystallization to achieve >95% purity. Characterization via -NMR, -NMR, and HRMS is essential to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., piperidine ring protons at δ 3.2–4.1 ppm, thiazole protons at δ 7.1–7.3 ppm). -NMR confirms carbonyl groups (~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Detects C=O stretches (~1650 cm) and C-O-C linkages (~1200 cm) .

Q. What preliminary assays are recommended to assess biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s heterocyclic motifs. Use cell viability assays (MTT or ATP-lite) in cancer lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM. Parallel solubility studies in DMSO/PBS (pH 7.4) are advised to confirm assay compatibility .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Optimize reaction parameters:

- Temperature: Controlled heating (60–80°C) during coupling steps reduces side reactions.

- Catalysts: Use Pd(OAc) or CuI for Suzuki-Miyaura couplings if aryl halides are present.

- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while THF/water mixtures improve hydrolysis control . Monitor progress via TLC/HPLC and employ microwave-assisted synthesis to accelerate steps .

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay-specific conditions:

- Buffer pH/Ionic Strength: Adjust to physiological ranges (pH 7.4, 150 mM NaCl).

- Protein Binding: Use albumin (e.g., 0.1% BSA) to mimic in vivo conditions.

- Metabolic Stability: Pre-incubate with liver microsomes to identify rapid degradation. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .

Q. What computational strategies predict target interactions and selectivity?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR, VEGFR2). Prioritize residues with hydrogen-bonding potential (e.g., pyridazine N atoms interacting with Lys or Asp).

- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Models: Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity .

Q. How to design derivatives to enhance metabolic stability?

- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole to reduce CYP450 oxidation.

- Deuterium Incorporation: Replace methyl groups with CD to slow metabolism.

- Prodrug Strategies: Introduce ester moieties at the piperidine oxygen for sustained release .

Methodological Considerations

Q. What protocols ensure reproducibility in animal studies for preclinical testing?

Follow NIH/ARRIVE guidelines:

- Dosing: Administer via IP/IV routes at 10–50 mg/kg, with vehicle controls (e.g., 5% DMSO in saline).

- Endpoint Analysis: Use tumor volume measurements (caliper) or bioluminescence imaging for oncology models.

- Ethical Compliance: Include IACUC-approved protocols for humane endpoints .

Q. How to analyze stereochemical effects if chiral centers are present?

- Chiral HPLC: Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H).

- Circular Dichroism (CD): Compare spectra to reference compounds for absolute configuration.

- Crystallography: Obtain single-crystal X-ray structures to confirm spatial arrangement .

Data Interpretation and Validation

Q. How to distinguish artifact signals in NMR spectra?

- Solvent Peaks: Identify residual DMSO (δ 2.5 ppm) or water (δ 1.56 ppm).

- Dynamic Effects: Variable-temperature NMR resolves rotational isomers in piperidine rings.

- 2D Experiments: HSQC and HMBC assign ambiguous couplings (e.g., methanone quaternary carbons) .

Q. What statistical methods are robust for dose-response analysis?

Use nonlinear regression (GraphPad Prism) to fit IC curves (variable slope, four parameters). Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and p-values <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。